molecular formula C15H11N5 B11485183 [1,2,3]Triazolo[1,5-a]quinazolin-5-amine, 3-phenyl-

[1,2,3]Triazolo[1,5-a]quinazolin-5-amine, 3-phenyl-

Cat. No.: B11485183
M. Wt: 261.28 g/mol
InChI Key: IVPGWUCQJZGHMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1,2,3]Triazolo[1,5-a]quinazolin-5-amine, 3-phenyl- is a heterocyclic compound that features a triazole ring fused to a quinazoline moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,2,3]triazolo[1,5-a]quinazolin-5-amine, 3-phenyl- typically involves the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The starting material, 2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline, is synthesized from anthranilic acid .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic route for large-scale production. This includes the use of eco-compatible catalysts and reaction conditions to ensure sustainability and efficiency .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring.

    Reduction: Reduction reactions can occur at the quinazoline moiety.

    Substitution: Nucleophilic substitution reactions are common, especially involving the amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like aryl amines and alkyl halides are frequently employed.

Major Products Formed:

Mechanism of Action

The mechanism of action of [1,2,3]triazolo[1,5-a]quinazolin-5-amine, 3-phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity. This compound can interfere with key biological pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Uniqueness: The unique positioning of the triazole ring in [1,2,3]triazolo[1,5-a]quinazolin-5-amine, 3-phenyl- imparts distinct chemical properties and biological activities. This compound’s ability to undergo diverse chemical reactions and its potential for various scientific applications make it a valuable entity in research and industry .

Properties

Molecular Formula

C15H11N5

Molecular Weight

261.28 g/mol

IUPAC Name

3-phenyltriazolo[1,5-a]quinazolin-5-amine

InChI

InChI=1S/C15H11N5/c16-14-11-8-4-5-9-12(11)20-15(17-14)13(18-19-20)10-6-2-1-3-7-10/h1-9H,(H2,16,17)

InChI Key

IVPGWUCQJZGHMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)N

Origin of Product

United States

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